REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([NH:9][C:10]([NH:12][CH2:13][CH3:14])=[O:11])[CH2:5][CH2:4]1.C[O-].[Na+]>CO>[NH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([NH:9][C:10]([NH:12][CH2:13][CH3:14])=[O:11])[CH2:5][CH2:4]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1CCC(CC1)NC(=O)NCC
|
Name
|
sodium methoxide
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCC(CC1)NC(=O)NCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |